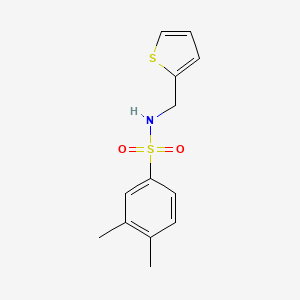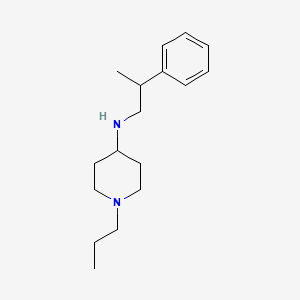
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide, also known as FP1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FP1 is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been synthesized using a specific method.
Wirkmechanismus
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide exerts its biological effects by binding to specific receptors and enzymes in the body. This compound has been found to bind to the acetylcholinesterase enzyme, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. This compound has also been found to bind to the sigma-1 receptor, leading to the modulation of various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. This compound has also been found to exhibit antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. This compound can be easily synthesized using a specific method, and its purity can be easily determined using various analytical techniques. However, this compound has several limitations, including its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has several potential future directions for research. This compound can be further studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound can also be further modified to enhance its potency, selectivity, and specificity. Additionally, this compound can be studied for its potential applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and exhibits a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, this compound also has several limitations, including its high cost, limited availability, and potential toxicity. This compound has several potential future directions for research, including its potential applications in various diseases and its modification to enhance its potency and selectivity.
Synthesemethoden
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide is synthesized using a specific method that involves the reaction of 3-fluoro-N-(4-methoxybenzyl)benzamide with 1-phenyl-3-pyrrolidinone in the presence of a catalyst. The reaction occurs under specific conditions, including a specific temperature, pressure, and reaction time. The resulting product is purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antifungal, and antiviral properties. This compound has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Eigenschaften
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-32-21-12-10-17(11-13-21)16-27(24(30)18-6-5-7-19(26)14-18)22-15-23(29)28(25(22)31)20-8-3-2-4-9-20/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDNWVASUCXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}-1-phthalazinyl)benzoate](/img/structure/B5128834.png)
![methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5128848.png)

![{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5128859.png)
![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)

![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)

![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)